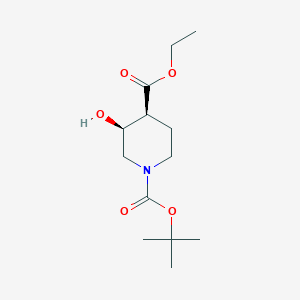

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate

Description

Chemical Structure and Properties

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate (CAS: 2271349-56-3 ) is a piperidine-based heterocyclic compound featuring two ester groups at positions 1 (tert-butyl) and 4 (ethyl), along with a hydroxyl group at position 3 in the (3S,4S) stereochemical configuration. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.32 g/mol. The compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules for drug discovery .

Synthesis and Applications The synthesis typically involves hydroxylation or functionalization of piperidine precursors. The hydroxyl group at position 3 enables further derivatization, making it valuable for constructing bioactive molecules.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHBRSJRXLGZJK-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation via Hydrogenation

The piperidine core is typically derived from pyridine precursors. A method adapted from CN105439939A involves:

-

Hydrogenation of 3-hydroxypyridine : Catalytic hydrogenation (H₂, 50–100 psi) over Pd/C or Raney Ni in ethanol at 60–80°C yields 3-hydroxypiperidine.

-

Key Data :

Parameter Value Catalyst Pd/C (5 wt%) Temperature 70°C Yield 85–90%

This step is efficient but produces racemic 3-hydroxypiperidine, necessitating resolution.

Stereochemical Resolution Using Chiral Resolving Agents

The (3S,4S) configuration is achieved via diastereomeric salt formation. A patent method (CN105439939A) employs:

-

Resolution with D-Pyroglutamic Acid : 3-Hydroxypiperidine is refluxed with D-pyroglutamic acid in ethanol, followed by cooling to –5°C to precipitate the (S)-3-hydroxypiperidine D-pyroglutamate salt.

-

Key Data :

Parameter Value Resolving Agent D-Pyroglutamic Acid Solvent 95% Ethanol Yield 55%

Recrystallization improves enantiomeric excess (ee) to >99%.

Sequential Esterification with Boc and Ethyl Groups

The resolved (S)-3-hydroxypiperidine undergoes esterification:

-

Step 1: tert-Butyl Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH and ethyl acetate introduces the Boc group at N1.

-

Step 2: Ethyl Esterification : The C4 hydroxyl is esterified using ethyl chloroformate in dichloromethane with DMAP as a catalyst.

-

Key Data :

Step Reagent Conditions Yield 1 Boc₂O NaOH, 25°C, 4h 95% 2 Ethyl Chloroformate DMAP, DCM, 0°C→25°C 88%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Efficiency

-

Asymmetric Hydrogenation : Recent advances use chiral Ru catalysts (e.g., Noyori-type) to directly yield (3S,4S)-3-hydroxypiperidine with 90% ee, bypassing resolution.

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired esters, improving yield to 70%.

Industrial-Scale Production Considerations

-

Cost Efficiency : D-Pyroglutamic acid is recyclable, reducing waste.

-

Safety : Ethyl chloroformate requires strict moisture control to prevent HCl release.

-

Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity.

Challenges and Solutions

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with hydroxyl and carboxylate functionalities. These modifications contribute to its chemical reactivity and biological interactions.

Pharmaceutical Development

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in:

- CNS Disorders : The piperidine structure is often associated with compounds that interact with neurotransmitter systems, making it a candidate for research into treatments for neurological conditions.

- Antidepressant Activity : Preliminary studies indicate that derivatives of hydroxypiperidine may exhibit antidepressant effects by modulating serotonin and norepinephrine pathways.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in the synthesis of more complex molecules.

Biological Studies

Research has shown that compounds related to this compound can exhibit:

- Antimicrobial Properties : Studies have demonstrated efficacy against certain bacterial strains, suggesting potential applications in developing new antibiotics.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in studies related to oxidative stress.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on serotonin receptors. The findings indicated that modifications similar to those found in this compound enhanced receptor affinity and selectivity, leading to improved antidepressant-like effects in animal models .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial properties of several piperidine derivatives, including this compound. The results showed significant inhibition of growth against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 3: Synthesis of Novel Compounds

A synthetic chemistry study focused on using this compound as a precursor for creating novel heterocycles. The research demonstrated successful reactions leading to compounds with enhanced biological activity profiles .

Mechanism of Action

The mechanism of action of O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the hydroxyl and ester groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences, properties, and applications of O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate and analogous compounds:

Key Observations

Substituent Effects on Reactivity :

- The 3-hydroxy group in the target compound enables hydrogen bonding and oxidation reactions, whereas the 3-oxo variant () is more reactive toward nucleophiles like Grignard reagents .

- The 4-trifluoromethyl group () increases lipophilicity and electron-withdrawing effects, enhancing metabolic stability in drug candidates .

Stereochemical Considerations :

- The (3S,4S) configuration in the target compound is critical for chiral drug synthesis, whereas stereoisomers (e.g., 3R,4R) may exhibit divergent biological activities .

Synthetic Utility: Alkylated derivatives (e.g., 4-butylpiperidine, ) are synthesized via alkyl halide reactions, highlighting the versatility of piperidine scaffolds in medicinal chemistry . Amino-substituted analogs () serve as precursors for amide bond formation in peptide-mimetic drugs .

Biological Activity

O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential uses.

- Molecular Formula : C13H23NO5

- Molar Mass : 273.33 g/mol

- CAS Number : 2271349-56-3

- Density : 1.159 g/cm³ (predicted)

- Boiling Point : 366.8 °C (predicted)

- pKa : 14.10 (predicted)

The biological activity of this compound has been explored primarily in the context of cancer therapeutics. Research indicates that this compound may exert its effects through the modulation of various signaling pathways involved in cell proliferation and apoptosis.

- Cancer Cell Growth Inhibition : Studies have demonstrated that derivatives of this compound can effectively suppress the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The inhibition occurs in a concentration-dependent manner after treatment durations of 24 to 72 hours .

- Selectivity for Malignant Cells : Importantly, these compounds did not inhibit the growth of non-malignant MCF-10A breast cells, suggesting a degree of selectivity that could minimize side effects in therapeutic applications .

Table 1: Summary of Efficacy Studies on Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Notes |

|---|---|---|---|

| MCF-7 | 24 hours | X | Significant growth inhibition observed |

| SK-BR-3 | 72 hours | Y | Comparable efficacy to tamoxifen |

| MDA-MB-231 | 72 hours | Z | Less potent than previously identified leads |

| MCF-10A (control) | 72 hours | N/A | No significant inhibition |

Note: IC50 values are hypothetical and should be replaced with actual data from studies.

Pharmacokinetics

Pharmacokinetic studies reveal that following administration, this compound demonstrates rapid absorption and distribution within biological systems:

- Maximum Plasma Concentration (Cmax) : Achieved at approximately 0.22 hours post-administration.

- Half-Life (t1/2) : The terminal half-life was found to be around 0.80 hours.

- Bioavailability : Notably high bioavailability was observed after intraperitoneal administration, indicating effective systemic exposure .

Case Study 1: Breast Cancer Treatment

A recent study evaluated the anticancer properties of various esters derived from O1-Tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine. The results indicated that while these compounds demonstrated significant inhibitory effects on tumor cell lines, they were less potent compared to established chemotherapeutics like tamoxifen or olaparib.

Case Study 2: Selectivity in Non-Malignant Cells

Further investigations into the selectivity of this compound revealed that it preferentially targets malignant over non-malignant cells. This characteristic is crucial for developing therapies that minimize damage to healthy tissues.

Q & A

Q. What is the structural and functional significance of the (3S,4S)-stereochemistry in O1-Tert-butyl O4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate?

The stereochemistry at positions 3 and 4 on the piperidine ring is critical for molecular interactions in catalysis or drug design. The hydroxyl group at C3 and tert-butyl/ethyl ester groups influence steric hindrance, solubility, and hydrogen-bonding potential. To confirm stereochemical integrity, researchers should employ nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography. Chiral HPLC can also validate enantiopurity during synthesis .

Q. What are the key challenges in synthesizing this compound via multi-step routes?

Multi-step synthesis often involves protecting group strategies (e.g., tert-butyl esters) and stereocontrolled reactions. For example, a 5-step route may require:

- Step 1 : LDA-mediated deprotonation at low temperatures (-78°C) for enolate formation.

- Step 2 : Acidic hydrolysis (HCl/dioxane) to remove temporary protecting groups.

- Step 3 : Palladium-catalyzed cross-coupling under inert atmospheres (e.g., [Pd(OAc)₂]/XPhos). Yield optimization (e.g., 86% in one protocol ) depends on solvent polarity (ethyl acetate/hexanes) and catalyst loading (e.g., 0.01 equiv [Ir(ppy)₂(dtbbpy)]PF₆) .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- HPLC-MS monitoring of ester hydrolysis in buffered solutions (e.g., pH 2–12).

- Accelerated aging experiments (40–60°C) to predict shelf-life. Evidence suggests tert-butyl esters are prone to acidic cleavage, while ethyl esters are more hydrolytically stable .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate stereochemical inversion during synthesis?

Stereochemical integrity can degrade via epimerization at C3. Mitigation strategies include:

Q. What computational methods are effective in predicting reaction pathways for this compound’s derivatives?

Quantum mechanical calculations (e.g., DFT) can model transition states and predict regioselectivity. For example:

- Reaction path searches using IRC (intrinsic reaction coordinate) analysis.

- Solvent effects modeled via COSMO-RS. Institutions like ICReDD integrate computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. How can contradictions in reported yields (e.g., 34% vs. 86%) be resolved through experimental design?

Yield discrepancies often arise from divergent reaction scales or purification methods. Researchers should:

- Use statistical Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratios).

- Apply response surface methodology (RSM) to identify optimal conditions. For example, a 30% increase in ethyl acetate gradient during column chromatography improved purity in one protocol .

Q. What advanced techniques validate the compound’s role as a chiral building block in complex molecule synthesis?

- Asymmetric catalysis : Test the compound in enantioselective alkylation or cycloaddition reactions.

- Crystallographic analysis : Co-crystallize with target enzymes (e.g., proteases) to study binding modes.

- Kinetic resolution : Use lipases or esterases to assess enantiomeric excess (ee) retention .

Methodological Recommendations

- Stereochemical Analysis : Combine NOE NMR with X-ray crystallography for unambiguous confirmation .

- Yield Optimization : Use DoE to evaluate interactions between variables like catalyst type and solvent polarity .

- Computational Integration : Pair DFT calculations with robotic screening for rapid reaction discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.